molecular formula C19H26N2O4 B2719273 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 941870-14-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2719273
CAS No.: 941870-14-0
M. Wt: 346.427
InChI Key: IZYSYZLKYJIKSG-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 4-methylbenzyl group linked by an oxalamide moiety . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which means it has two rings that share a single atom . The 4-methylbenzyl group is a type of aromatic compound with a methyl group attached to the benzyl position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, the aromatic 4-methylbenzyl group, and the oxalamide linkage . The exact structure would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxalamide linkage, which could potentially undergo hydrolysis or other reactions . The aromatic 4-methylbenzyl group might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxalamide linkage could influence its solubility and stability . The aromatic 4-methylbenzyl group could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and properties of compounds structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide, emphasizing their relevance in producing bioactive molecules and materials. Santos et al. (2000) demonstrated the nucleophilic ring opening of epoxides leading to the formation of functionalized 2-oxaspiro and 2-oxabicyclo compounds, which are crucial for developing various bioactive compounds (Santos et al., 2000). Similarly, synthetic pathways have been developed to create spirothiazolidinone derivatives with potential antiviral activities, showcasing the versatility of the spirocyclic scaffold in generating new classes of antiviral molecules (Apaydın et al., 2020).

Pharmacological Applications

Spirocyclic compounds have shown promise in various pharmacological applications. For example, Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms on compulsive food consumption, indicating the therapeutic potential of spirocyclic compounds in eating disorders (Piccoli et al., 2012). Franchini et al. (2017) synthesized and evaluated spirocyclic derivatives as potent and selective 5-HT1A receptor agonists, highlighting the neuroprotective and antinociceptive potential of these compounds (Franchini et al., 2017).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via the oxalamide linkage or the aromatic 4-methylbenzyl group .

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities . This could provide valuable information for the development of new materials or therapeutic agents .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-14-5-7-15(8-6-14)11-20-17(22)18(23)21-12-16-13-24-19(25-16)9-3-2-4-10-19/h5-8,16H,2-4,9-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYSYZLKYJIKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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